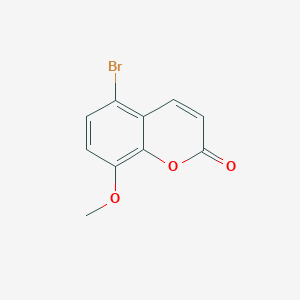

5-Bromo-8-methoxy-2H-chromen-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Bromo-8-methoxy-2H-chromen-2-one is a chemical compound belonging to the class of coumarins, which are known for their diverse biological activities This compound is characterized by the presence of a bromine atom at the 5th position and a methoxy group at the 8th position on the chromen-2-one skeleton

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-8-methoxy-2H-chromen-2-one typically involves the bromination of 8-methoxy-2H-chromen-2-one. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the 5th position of the chromen-2-one ring. The reaction is usually carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or chloroform .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions is carefully controlled to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-8-methoxy-2H-chromen-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the chromen-2-one ring to dihydro derivatives.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used to replace the bromine atom.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized coumarins .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Bromo-8-methoxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membranes. In cancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

8-Bromo-5-methoxy-2-oxo-2H-chromene-3-carboxylic acid: Similar in structure but with a carboxylic acid group at the 3rd position.

6,7-Dihydroxy-5,8-dimethoxy-2H-chromen-2-one: Contains additional hydroxyl groups at the 6th and 7th positions.

4-Methyl-2-oxo-2H-chromen-7-yl derivatives: Variations with different substituents at the 4th and 7th positions.

Uniqueness

5-Bromo-8-methoxy-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and methoxy groups enhances its reactivity and potential for diverse applications .

Biological Activity

5-Bromo-8-methoxy-2H-chromen-2-one is a synthetic compound belonging to the coumarin family, known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.

Structural Characteristics

This compound features a bromine atom at the fifth position and a methoxy group at the eighth position of the chromenone structure. Its molecular formula is C17H12BrO3. The unique combination of these substituents enhances its reactivity and biological activity compared to other coumarins.

Biological Activities

Research indicates that this compound exhibits significant biological activities, including:

- Anticancer Activity : Studies have shown that this compound can induce apoptosis in cancer cells, particularly in HepG2 liver cancer cells. It has been demonstrated to arrest the cell cycle at the G1/S phase and inhibit tubulin polymerization, leading to reduced cell proliferation .

- Antimicrobial Properties : The compound displays notable antibacterial and antifungal activities, making it a candidate for drug development against various pathogens. Its mechanism includes the inhibition of protein synthesis and disruption of nucleic acid production in bacteria .

- Enzyme Inhibition : It has been reported to possess inhibitory effects on certain enzymes, such as acetylcholinesterase, which is relevant for therapeutic strategies against neurodegenerative diseases like Alzheimer's .

The mechanisms through which this compound exerts its biological effects include:

- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, evidenced by increased pre-G1 populations in flow cytometry assays .

- Cell Cycle Arrest : It causes cell cycle arrest at specific phases, particularly G1/S, which is crucial for preventing cancer cell proliferation .

- Antimicrobial Mechanisms : The compound's antimicrobial activity is attributed to its ability to interfere with bacterial protein synthesis and nucleic acid metabolism .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 7-Methoxy-4-methylcoumarin | Methoxy and methyl groups | Exhibits strong fluorescence properties |

| 6-Bromo-7-hydroxycoumarin | Hydroxy group at position six | Known for potent antibacterial activity |

| 3-(2-Bromoacetyl)-2H-chromen-2-one | Acetyl group at position three | Used in synthesizing various heterocyclic compounds |

| 4-Methylumbelliferone | Methyl group at position four | Commonly used as a fluorescent marker in biological assays |

The presence of both bromine and methoxy groups in this compound contributes significantly to its enhanced biological activity compared to other coumarins.

Case Studies

Recent studies have highlighted the efficacy of this compound in various applications:

- Cytotoxicity Against HepG2 Cells : A study reported that this compound exhibited significant cytotoxic effects against HepG2 cells with an IC50 value indicating potent antiproliferative activity. The study utilized flow cytometry to analyze the apoptotic effects, revealing a substantial increase in apoptosis rates compared to controls .

- Antimicrobial Efficacy : Another investigation focused on its antibacterial properties against Gram-positive bacteria, demonstrating effective inhibition at low concentrations (MIC values) comparable to established antibiotics .

Properties

Molecular Formula |

C10H7BrO3 |

|---|---|

Molecular Weight |

255.06 g/mol |

IUPAC Name |

5-bromo-8-methoxychromen-2-one |

InChI |

InChI=1S/C10H7BrO3/c1-13-8-4-3-7(11)6-2-5-9(12)14-10(6)8/h2-5H,1H3 |

InChI Key |

MZUGJCDRESOXCP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C2C(=C(C=C1)Br)C=CC(=O)O2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.